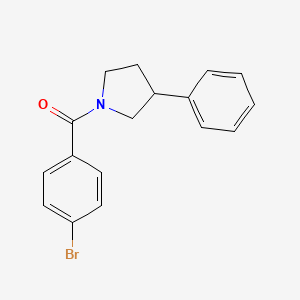
1-(4-bromobenzoyl)-3-phenylpyrrolidine
Übersicht
Beschreibung
1-(4-bromobenzoyl)-3-phenylpyrrolidine, also known as BBP, is a chemical compound used in scientific research. BBP is a pyrrolidine-based compound that has gained significant attention due to its potential for use in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(4-bromobenzoyl)-3-phenylpyrrolidine is not fully understood. However, it is believed that 1-(4-bromobenzoyl)-3-phenylpyrrolidine exerts its biological effects by modulating the activity of various signaling pathways in the body. 1-(4-bromobenzoyl)-3-phenylpyrrolidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(4-bromobenzoyl)-3-phenylpyrrolidine has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-3-phenylpyrrolidine has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and tumor growth in animal models. 1-(4-bromobenzoyl)-3-phenylpyrrolidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 1-(4-bromobenzoyl)-3-phenylpyrrolidine has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromobenzoyl)-3-phenylpyrrolidine has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it is stable under a wide range of conditions. 1-(4-bromobenzoyl)-3-phenylpyrrolidine is also relatively inexpensive compared to other compounds used in drug development. However, 1-(4-bromobenzoyl)-3-phenylpyrrolidine has some limitations. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the safety and toxicity of 1-(4-bromobenzoyl)-3-phenylpyrrolidine have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromobenzoyl)-3-phenylpyrrolidine. One area of interest is the development of 1-(4-bromobenzoyl)-3-phenylpyrrolidine-based drugs for the treatment of neurodegenerative disorders. Another area of interest is the evaluation of the safety and toxicity of 1-(4-bromobenzoyl)-3-phenylpyrrolidine in animal models. Additionally, the development of new synthesis methods for 1-(4-bromobenzoyl)-3-phenylpyrrolidine could lead to the production of more potent and selective compounds. Overall, 1-(4-bromobenzoyl)-3-phenylpyrrolidine has significant potential for use in the development of new drugs, and further research is needed to fully understand its biological effects and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzoyl)-3-phenylpyrrolidine has been studied extensively for its potential use in the development of new drugs. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 1-(4-bromobenzoyl)-3-phenylpyrrolidine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-16-8-6-14(7-9-16)17(20)19-11-10-15(12-19)13-4-2-1-3-5-13/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAPHVAMBPXOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4978273.png)
![17-isobutyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978285.png)
![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4978308.png)
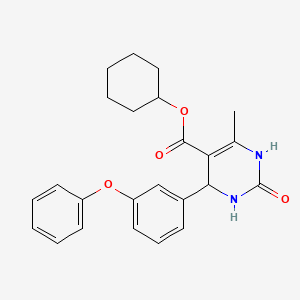

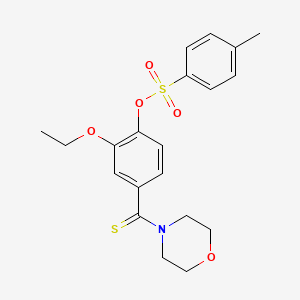
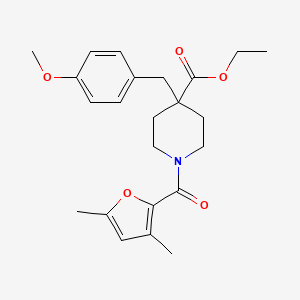

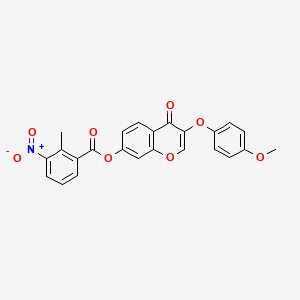
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4978351.png)
![N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4978353.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4978365.png)
![4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine](/img/structure/B4978370.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4978378.png)